3,5-Dimethylbenzenesulfonyl chloride
Overview
Description
3,5-Dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO2S. It is a derivative of benzenesulfonyl chloride, where two methyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives .
Biochemical Analysis
Biochemical Properties
3,5-Dimethylbenzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It is often used to modify amino acids and peptides, forming sulfonamide bonds that can alter the activity and function of these molecules. For example, it can react with lysine residues in proteins, leading to changes in protein structure and function. Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways by modifying key signaling proteins, leading to altered cellular responses. For instance, the compound can affect the phosphorylation status of proteins involved in signal transduction, thereby modulating gene expression and cellular metabolism. In some cases, this compound has been shown to induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of pro-apoptotic factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can form stable sulfonamide bonds with amino groups in proteins and peptides, leading to changes in their activity and function. This compound can also act as an enzyme inhibitor by binding to the active sites of enzymes, blocking substrate access and preventing catalysis. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound can cause toxicity in animal models, leading to adverse effects such as organ damage and impaired metabolic function. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can impact its activity and function, with higher concentrations often found in areas of active biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylbenzenesulfonyl chloride can be synthesized through the sulfonation of 3,5-dimethylbenzene (mesitylene) followed by chlorination. The sulfonation step involves treating mesitylene with sulfur trioxide or oleum to form 3,5-dimethylbenzenesulfonic acid. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,5-dimethylbenzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Alcohols: React under basic conditions to form sulfonate esters.
Thiols: React to form sulfonothioates.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
3,5-Dimethylbenzenesulfonyl chloride is widely used in scientific research due to its versatility as a sulfonylating agent. Some of its applications include:
Mechanism of Action
The mechanism of action of 3,5-dimethylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl chloride group (SO2Cl) acts as an electrophile, facilitating nucleophilic attack by amines, alcohols, or thiols. This results in the formation of sulfonamide, sulfonate ester, or sulfonothioate products, respectively .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: The parent compound without methyl substitutions.
4-Methylbenzenesulfonyl chloride: A derivative with a single methyl group at the 4 position.
2,4-Dimethylbenzenesulfonyl chloride: A derivative with methyl groups at the 2 and 4 positions.
Uniqueness
3,5-Dimethylbenzenesulfonyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable reagent for synthesizing compounds with specific structural and functional properties .
Properties
IUPAC Name |
3,5-dimethylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAGRAXLOLZVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371224 | |
Record name | 3,5-Dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-27-3 | |
Record name | 3,5-Dimethylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethylbenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-dimethylbenzenesulfonyl chloride in the synthesis of the rhenium complexes described in the paper?
A1: this compound (dmbSO2Cl) is used as a reagent to introduce a sulfonamide group onto a protected diethylenetriamine derivative, N(H)dien(Boc)2 []. This reaction creates a new ligand, designated as N(SO2dmb)dien, which can then coordinate to a rhenium(I) center, forming the complex fac-[Re(CO)3(N(SO2dmb)dien)]PF6 [].
Q2: Why are the researchers interested in synthesizing rhenium complexes with these specific ligands?
A2: The researchers are investigating the nature of tertiary sulfonamide nitrogen-to-metal bonds, which are rarely observed []. The synthesized rhenium complexes, including the one with the N(SO2dmb)dien ligand, provide valuable insights into the properties and behavior of these unusual bonds []. Additionally, this research explores the potential of these rhenium complexes as radiopharmaceutical bioconjugates, particularly with the sulfonamide group offering a site for attaching targeting moieties [].
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